"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" synthesis pathway
"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" synthesis pathway
An In-depth Technical Guide to the Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
Introduction
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery as a structural motif in the design of bioactive molecules. The pyrazole core is a common scaffold in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, designed for researchers and professionals in the field of organic synthesis and drug development. The proposed synthesis is based on established chemical transformations and draws upon analogous procedures reported in the scientific literature.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond of the methylamine group, leading back to the corresponding pyrazole-3-carbaldehyde. This aldehyde can be envisioned as arising from the formylation of a 5-phenyl-1H-pyrazole, which in turn can be synthesized via a classical condensation reaction between a 1,3-dicarbonyl compound and hydrazine. This multi-step approach offers a logical and feasible route to the target compound from readily available starting materials.
Overall Synthetic Pathway
The forward synthesis, therefore, involves three key transformations:
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Pyrazole Ring Formation: Construction of the 5-phenyl-1H-pyrazole core.
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Formylation: Introduction of a formyl group at the C3 position of the pyrazole ring.
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Reductive Amination: Conversion of the aldehyde to the final N-methylamine product.
Caption: Overall synthetic workflow for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.
Detailed Synthesis Steps and Mechanistic Insights
Step 1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine
The initial step involves the condensation of benzoylacetonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoylacetonitrile, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.
Reaction Mechanism:
Caption: Mechanism of 5-phenyl-1H-pyrazol-3-amine formation.
Step 2: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile
The conversion of the 3-amino group of the pyrazole to a nitrile can be achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine with sodium nitrite in an acidic medium, followed by the displacement of the diazonium group with a cyanide source, such as copper(I) cyanide.
Step 3: Synthesis of 5-Phenyl-1H-pyrazole-3-carbaldehyde
The nitrile group of 5-phenyl-1H-pyrazole-3-carbonitrile can be reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.
Step 4: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
The final step is a reductive amination of the pyrazole-3-carbaldehyde with methylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.
Reaction Mechanism:
Caption: Mechanism of the final reductive amination step.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine
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To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile
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Suspend 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in an aqueous solution of hydrochloric acid.
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
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Slowly add the diazonium salt solution to the cyanide solution at room temperature.
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Stir the reaction mixture for 2-3 hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 3: Synthesis of 5-Phenyl-1H-pyrazole-3-carbaldehyde
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Dissolve 5-phenyl-1H-pyrazole-3-carbonitrile (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of DIBAL-H (1.5 equivalents) in an appropriate solvent.
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Stir the reaction at -78 °C for 2-3 hours.
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Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
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Allow the mixture to warm to room temperature and stir until two clear layers are formed.
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Separate the organic layer, extract the aqueous layer with the same solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude aldehyde by column chromatography.
Protocol 4: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
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Dissolve 5-phenyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
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Add a solution of methylamine (2 equivalents, e.g., as a solution in THF or water).
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Stir the mixture for 30 minutes at room temperature to allow for imine formation.
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Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
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Stir the reaction at room temperature for 12-24 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the final compound by column chromatography.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Benzoylacetonitrile, Hydrazine Hydrate | - | Ethanol | 80-90 |
| 2 | 5-Phenyl-1H-pyrazol-3-amine | NaNO₂, HCl, CuCN, NaCN | Water/Organic | 60-70 |
| 3 | 5-Phenyl-1H-pyrazole-3-carbonitrile | DIBAL-H | DCM/Toluene | 70-80 |
| 4 | 5-Phenyl-1H-pyrazole-3-carbaldehyde, Methylamine | Sodium Triacetoxyborohydride (STAB) | DCE/Methanol | 75-85 |
References
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Synthesis of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Sandmeyer Reaction: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
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Reduction of Nitriles with DIBAL-H: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
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Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
